Hepatomegaly Potency: Nafenopin Demonstrates 6- to 7-Fold Greater Milligram Potency Than Clofibrate
In a direct head-to-head study in adult male mice, nafenopin was found to be 6 to 7 times as potent as the structurally similar clofibrate (ethyl-p-chlorophenoxyisobutyrate) on a milligram-per-kilogram basis for the induction of hepatomegaly [1]. Both compounds were administered orally at 25 or 100 mg/kg/day for 7 or 14 consecutive days.
| Evidence Dimension | Hepatomegaly Potency (Relative potency on a mg/kg basis) |
|---|---|
| Target Compound Data | Nafenopin (6-7x more potent) |
| Comparator Or Baseline | Clofibrate (Baseline = 1x) |
| Quantified Difference | 6- to 7-fold greater potency |
| Conditions | Adult male mice; oral administration of 25 or 100 mg/kg/day for 7-14 days |
Why This Matters
For researchers modeling liver hyperplasia or performing PPARα agonist studies, this difference dictates significant adjustments to dosing, cost, and experimental design; substituting nafenopin with clofibrate at equivalent milligram doses will not replicate the hepatic response.
- [1] Beckett, R. B., Weiss, R., Stitzel, R. E., & Cenedella, R. J. (1972). Studies on the hepatomegaly caused by the hypolipidemic drugs nafenopin and clofibrate. Toxicology and Applied Pharmacology, 23(1), 42-53. View Source
